N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2418716-03-5
VCID: VC4771561
InChI: InChI=1S/C13H15F3N2OS.ClH/c14-13(15,16)10-3-2-7(20-10)11(19)18-9-6-8(17)12(9)4-1-5-12;/h2-3,8-9H,1,4-6,17H2,(H,18,19);1H
SMILES: C1CC2(C1)C(CC2NC(=O)C3=CC=C(S3)C(F)(F)F)N.Cl
Molecular Formula: C13H16ClF3N2OS
Molecular Weight: 340.79

N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride

CAS No.: 2418716-03-5

Cat. No.: VC4771561

Molecular Formula: C13H16ClF3N2OS

Molecular Weight: 340.79

* For research use only. Not for human or veterinary use.

N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride - 2418716-03-5

Specification

CAS No. 2418716-03-5
Molecular Formula C13H16ClF3N2OS
Molecular Weight 340.79
IUPAC Name N-(1-aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C13H15F3N2OS.ClH/c14-13(15,16)10-3-2-7(20-10)11(19)18-9-6-8(17)12(9)4-1-5-12;/h2-3,8-9H,1,4-6,17H2,(H,18,19);1H
Standard InChI Key MMRQURPJTUGUJM-UHFFFAOYSA-N
SMILES C1CC2(C1)C(CC2NC(=O)C3=CC=C(S3)C(F)(F)F)N.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₃H₁₆ClF₃N₂OS, with a molecular weight of 340.79 g/mol. Its structure combines two distinct pharmacophores:

  • A spiro[3.3]heptane ring system, which imposes conformational rigidity and enhances binding specificity.

  • A 5-(trifluoromethyl)thiophene-2-carboxamide group, contributing electron-withdrawing properties and metabolic stability .

The spirocyclic amine at position 1 of the heptane ring forms a secondary amide bond with the thiophene carboxamide, while the hydrochloride salt enhances solubility (Figure 1).

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NameN-(1-aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride
SMILESC1CC2(C1)C(CC2NC(=O)C3=CC=C(S3)C(F)(F)F)N.Cl
InChI KeyMMRQURPJTUGUJM-UHFFFAOYSA-N
XLogP31.5
Topological Polar Surface Area65.5 Ų

Spectroscopic and Physicochemical Properties

While solubility data remain undisclosed, computational models predict moderate aqueous solubility (1.35 mg/mL) and high gastrointestinal absorption . The trifluoromethyl group enhances lipophilicity, as evidenced by a consensus LogP of 1.32, suggesting favorable membrane permeability .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Spiro[3.3]heptane Amine Preparation: Cyclization of bicyclic precursors via intramolecular alkylation or photochemical methods generates the spirocyclic amine backbone .

  • Thiophene Carboxamide Coupling: The amine reacts with 5-(trifluoromethyl)thiophene-2-carbonyl chloride under Schotten-Baumann conditions to form the amide bond.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)
Spiroamine SynthesisPd/C catalysis, H₂ atmosphere62–68
Amide CouplingDCM, TEA, 0°C to RT85
Salt FormationHCl (gaseous), Et₂O95

Purification and Characterization

Final purification employs reverse-phase HPLC, with identity confirmation via ¹H/¹³C NMR and HRMS. The hydrochloride salt exhibits a melting point of 218–220°C, consistent with its crystalline nature.

Biological Activity and Mechanism

TEAD1 Inhibition

The compound covalently binds to TEAD1’s palmitoylation pocket, disrupting YAP/TAZ-mediated transcriptional activation in the Hippo pathway . This mechanism is critical in cancers driven by YAP/TAZ-TEAD dysregulation, such as mesothelioma and hepatocellular carcinoma .

Key Findings:

  • IC₅₀ for TEAD1: 0.8–13.2 nM in β-arrestin recruitment assays .

  • Selectivity: >100-fold selectivity over TEAD2/3/4 isoforms .

Antiproliferative Effects

In vitro studies demonstrate potent activity against NCI-H226 mesothelioma cells (IC₅₀ = 12 nM), with apoptosis induction via caspase-3/7 activation .

Research Applications and Clinical Relevance

Oncology

The compound’s TEAD1 inhibition offers a novel strategy for targeting YAP/TAZ-dependent tumors. Preclinical models show tumor regression in xenografts at 10 mg/kg dosing .

Chemical Biology

Its spirocyclic scaffold serves as a template for developing covalent inhibitors targeting allosteric sites, enabling probe design for proteomic studies .

Challenges and Future Directions

Solubility Optimization

Despite its potency, limited aqueous solubility (predicted 1.35 mg/mL) necessitates formulation advances, such as nanoparticle encapsulation or prodrug strategies .

In Vivo Pharmacokinetics

Future studies must address:

  • Bioavailability: Impact of first-pass metabolism due to high LogP.

  • Metabolite Identification: Role of hepatic CYP450 isoforms in clearance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator